2,4-Difluorophenyl trifluoromethanesulfonate

CAS No.: 264135-49-1

Cat. No.: VC2459946

Molecular Formula: C7H3F5O3S

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 264135-49-1 |

|---|---|

| Molecular Formula | C7H3F5O3S |

| Molecular Weight | 262.16 g/mol |

| IUPAC Name | (2,4-difluorophenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C7H3F5O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H |

| Standard InChI Key | HDPFJBUPWOYJFO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

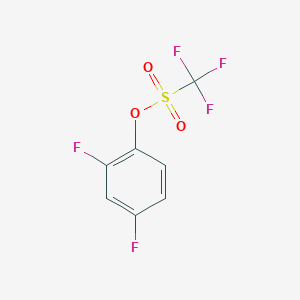

2,4-Difluorophenyl trifluoromethanesulfonate (CAS No. 264135-49-1) is an organofluorine compound with the molecular formula C₇H₃F₅O₃S and a molecular weight of 262.16 g/mol . The compound belongs to the family of aryl trifluoromethanesulfonates, commonly known as aryl triflates. Its structure consists of a 2,4-difluorophenyl group attached to a trifluoromethanesulfonate moiety through an oxygen atom . The IUPAC name for this compound is (2,4-difluorophenyl) trifluoromethanesulfonate .

Several synonyms exist for this compound in the scientific literature:

-

2,4-difluorophenyl trifluoromethanesulfonate

-

2,4-Difluorophenyl triflate

-

Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-difluorophenyl ester

The compound is assigned several important identifiers including:

-

European Community (EC) Number: 640-691-1

-

DSSTox Substance ID: DTXSID90572802

-

Nikkaji Number: J1.284.285F

Physical and Chemical Properties

2,4-Difluorophenyl trifluoromethanesulfonate possesses distinctive physical and chemical properties that make it valuable in organic synthesis applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2,4-Difluorophenyl trifluoromethanesulfonate

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 2.9, which contributes to its solubility profile in various organic solvents . Its zero hydrogen bond donor count and eight hydrogen bond acceptor sites influence its reactivity patterns in organic reactions . The presence of five fluorine atoms in the molecule imparts unique electronic properties that affect its behavior as a leaving group in substitution reactions.

Spectroscopic Characteristics

Spectroscopic data for 2,4-Difluorophenyl trifluoromethanesulfonate has been reported in the literature, particularly in conjunction with synthetic studies. While complete spectroscopic data specific to this compound was limited in the search results, related compounds such as 3,5-Difluorophenyl trifluoromethanesulfonate have been characterized by NMR spectroscopy as follows:

For 3,5-Difluorophenyl trifluoromethanesulfonate (a related compound):

-

¹H NMR: δ 6.93 – 6.86 (m, 3H)

-

¹³C NMR: δ 163.0 (dd, J = 252.7, 14.2 Hz), 149.8 (t, J = 13.9 Hz), 118.6 (q, J = 320.7 Hz), 106.0 (dd, J = 30.2, 11.8 Hz), 104.4 (t, J = 25.2 Hz)

The spectroscopic profile of 2,4-Difluorophenyl trifluoromethanesulfonate would be expected to show similar patterns, with characteristic signals for the aromatic protons and distinct fluorine resonances for both the trifluoromethanesulfonate group and the fluorine atoms at the 2- and 4-positions of the phenyl ring.

Applications in Organic Synthesis

2,4-Difluorophenyl trifluoromethanesulfonate serves as a valuable reagent in organic synthesis due to its exceptional leaving group ability, making it particularly useful in various substitution and coupling reactions.

Role as a Leaving Group

Research Applications

Development of S1P₄ Receptor Agonists

One significant research application involving 2,4-Difluorophenyl trifluoromethanesulfonate is in the development of selective S1P₄ receptor (S1P₄-R) agonists. These compounds have potential therapeutic utility in diverse disease areas including autoimmune diseases, viral infections, and thrombocytopenia .

In a study reported by the National Center for Biotechnology Information, structure-activity relationship (SAR) analyses were conducted on compounds containing the 2,4-dichlorophenyl moiety, which showed moderate potency and selectivity as S1P₄-R agonists. When the chlorine atoms were substituted with fluorine, as in derivatives containing the 2,4-difluorophenyl group, there was a significant decrease in potency, demonstrating the critical role of halogen substitution patterns on biological activity .

Table 2: Structure-Activity Relationship Data for Selected Compounds Related to 2,4-Difluorophenyl Derivatives

The data from Table 2 illustrates how subtle changes in halogen substitution patterns can dramatically affect the biological activity of these compounds, with the 2,4-difluorophenyl moiety showing significantly reduced activity compared to its 2,4-dichloro counterpart .

Direct Arylation of Fluorinated Aromatics

Another research application involves the use of aryl trifluoromethanesulfonates, including fluorinated derivatives like 2,4-Difluorophenyl trifluoromethanesulfonate, in direct arylation reactions of fluorinated aromatics. These reactions are important for the synthesis of complex fluorinated compounds that have applications in pharmaceuticals, agrochemicals, and materials science .

Related Compounds and Derivatives

Several related compounds and derivatives of 2,4-Difluorophenyl trifluoromethanesulfonate have been reported in the scientific literature, which provide context for understanding the properties and applications of this compound.

Table 3: Related Compounds to 2,4-Difluorophenyl trifluoromethanesulfonate

These related compounds demonstrate the versatility of fluorinated aromatic compounds in organic synthesis and their importance in developing novel synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume